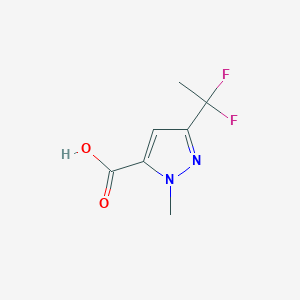
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a pyrazole ring, a carboxylic acid group, and a difluoroethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. Catalysts and specific reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: The difluoroethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: New fluorinated compounds with altered functional groups.
Scientific Research Applications
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes due to its unique properties.
Mechanism of Action
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be compared to other fluorinated pyrazole derivatives, such as 3-(1-fluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid and 3-(1,1,1-trifluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid. These compounds share structural similarities but differ in the degree of fluorination, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its balanced fluorination, which provides a combination of stability and reactivity.
Comparison with Similar Compounds
3-(1-fluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
3-(1,1,1-trifluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
3-(1,1-difluoroethyl)phenylmethanol
3-(1-fluoro-1-methylethyl)malic acid
This comprehensive overview highlights the significance of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid in various scientific and industrial contexts. Its unique chemical structure and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)5-3-4(6(12)13)11(2)10-5/h3H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMJADQNKTEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=C1)C(=O)O)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid](/img/structure/B8067259.png)
![2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B8067278.png)
![1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine](/img/structure/B8067284.png)
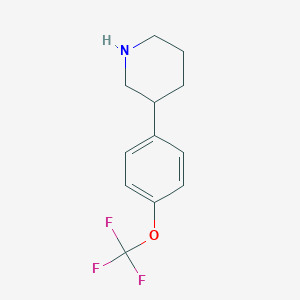
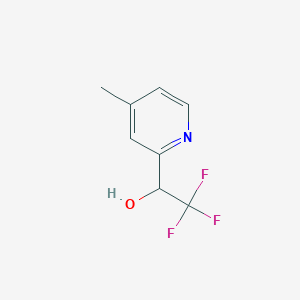
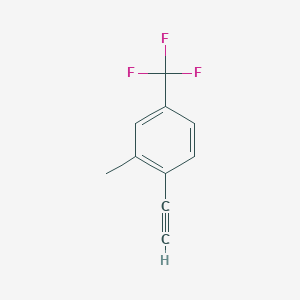
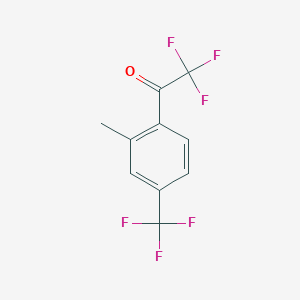
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanol](/img/structure/B8067319.png)
![3-[4-[(Trifluoromethyl)thio]phenyl]piperidine](/img/structure/B8067327.png)
![1-[2-(Trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B8067332.png)

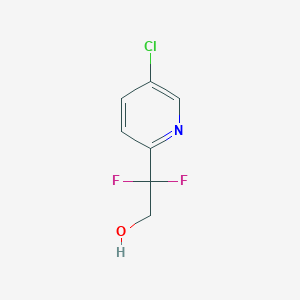
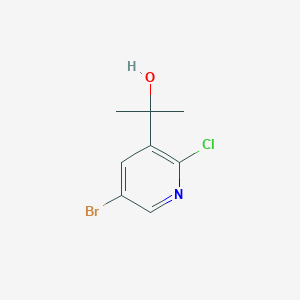
![3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8067356.png)
